molecular formula C23H35Cl2N3O4S2 B1246263 Thiothixene dihydrochloride dihydrate

Thiothixene dihydrochloride dihydrate

Cat. No.: B1246263
M. Wt: 552.6 g/mol
InChI Key: MEUAAEMCZUPORO-LRSHZYOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiothixene dihydrochloride dihydrate is synthesized through a multi-step process. The synthesis involves the reaction of N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in a solvent such as methanol, followed by crystallization to obtain the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Thiothixene dihydrochloride dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiothixene dihydrochloride dihydrate has several scientific research applications:

Mechanism of Action

Thiothixene dihydrochloride dihydrate exerts its effects by acting as an antagonist on various neurotransmitter receptors:

    Dopaminergic Receptors: Blocks dopamine receptors (D1, D2, D3, and D4), reducing dopamine-mediated effects and alleviating psychotic symptoms.

    Serotonergic Receptors: Acts on serotonin receptors (5-HT1 and 5-HT2), providing anxiolytic, antidepressive, and antiaggressive properties.

    Histaminergic Receptors: Blocks histamine receptors (H1), leading to sedation and antiemetic effects.

    Alpha-Adrenergic Receptors: Antagonizes alpha1 and alpha2 receptors, causing a reduction in blood pressure and reflex tachycardia.

    Muscarinic Receptors: Inhibits muscarinic receptors (M1 and M2), resulting in anticholinergic effects.

Comparison with Similar Compounds

Thiothixene dihydrochloride dihydrate is compared with other antipsychotic agents such as:

List of Similar Compounds

This compound stands out due to its specific receptor binding profile and its efficacy in managing both positive and negative symptoms of schizophrenia .

Biological Activity

Thiothixene dihydrochloride dihydrate, commonly known as thiothixene, is an antipsychotic medication belonging to the thioxanthene class. It is primarily used in the treatment of schizophrenia and exhibits a range of biological activities due to its interactions with various neurotransmitter receptors. This article explores the biological activity of thiothixene, focusing on its pharmacodynamics, clinical efficacy, side effects, and relevant case studies.

Thiothixene acts as an antagonist at multiple receptor sites in the central nervous system, including:

  • Dopaminergic Receptors : It blocks D1, D2, D3, and D4 receptors, which are implicated in the modulation of psychotic symptoms. The blockade of these receptors helps alleviate both positive (hallucinations, delusions) and negative (apathy, social withdrawal) symptoms of schizophrenia .
  • Serotonergic Receptors : Thiothixene also antagonizes 5-HT1 and 5-HT2 receptors. This action contributes to its anxiolytic and antidepressant effects while potentially mitigating extrapyramidal side effects commonly associated with other antipsychotics .
  • Histaminergic Receptors : The drug's interaction with H1 receptors leads to sedation and antiemetic effects, but it may also contribute to weight gain and sedation .
  • Cholinergic Receptors : Its action on muscarinic receptors can cause anticholinergic side effects such as dry mouth and blurred vision but may also reduce extrapyramidal symptoms .

Pharmacokinetics

  • Half-life : The half-life of thiothixene ranges from 10 to 20 hours, allowing for once or twice daily dosing in clinical settings.
  • Metabolism : Thiothixene is primarily metabolized in the liver, which may influence its pharmacokinetic profile and interactions with other medications .

Clinical Efficacy

Thiothixene has been shown to be effective in managing schizophrenia symptoms. A systematic review of randomized controlled trials (RCTs) indicated that thiothixene significantly improves global state outcomes compared to placebo. For example, one study reported a relative risk (RR) of 0.33 for "no change or worse" outcomes at six months in patients receiving thiothixene versus placebo .

Table 1: Summary of Clinical Trials Involving Thiothixene

Study ReferenceSample SizeComparison GroupKey Findings
Fenton et al. (2007)3498PlaceboSignificant improvement in global state with RR 0.33 CI 0.2 to 0.5
Moreau (1986)N/AAtypical AntipsychoticsNo significant difference in efficacy compared to atypicals
Heiman et al. (1977)N/AThioridazineSimilar efficacy but different side effect profiles

Side Effects

While thiothixene is effective for treating schizophrenia, it is associated with a range of side effects:

  • Extrapyramidal Symptoms : Although it has a lower incidence compared to typical antipsychotics like haloperidol, some patients may still experience tremors or rigidity.
  • Sedation : Due to its antihistaminic properties, sedation is common, which can affect patient compliance .
  • Cardiovascular Effects : There is a risk of orthostatic hypotension and changes in ECG readings, particularly QT prolongation .
  • Cognitive Effects : In elderly patients, thiothixene may exacerbate cognitive decline or lead to delirium .

Case Studies

Several case studies have highlighted the effectiveness and challenges associated with thiothixene treatment:

  • Case Study on Elderly Patients : A review indicated that elderly patients treated with thiothixene experienced fewer extrapyramidal symptoms compared to those on other antipsychotics but were at higher risk for cognitive impairment and cardiovascular events .
  • Comparative Study with Thioridazine : In a head-to-head trial against thioridazine, thiothixene demonstrated similar efficacy but was associated with fewer cardiac side effects, making it a preferable option for certain patient populations .

Properties

IUPAC Name

(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUAAEMCZUPORO-LRSHZYOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35Cl2N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60872487
Record name Thiothixene dihydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22189-31-7
Record name Thiothixene hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiothixene dihydrochloride dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60872487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIOTHIXENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CRJ1EWJU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiothixene dihydrochloride dihydrate
Reactant of Route 2
Reactant of Route 2
Thiothixene dihydrochloride dihydrate
Reactant of Route 3
Reactant of Route 3
Thiothixene dihydrochloride dihydrate
Reactant of Route 4
Reactant of Route 4
Thiothixene dihydrochloride dihydrate
Reactant of Route 5
Thiothixene dihydrochloride dihydrate
Reactant of Route 6
Thiothixene dihydrochloride dihydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.